molecular formula C5H8O<br>(H3C)2C=CHCHO<br>C5H8O B057294 3-Methyl-2-butenal CAS No. 107-86-8

3-Methyl-2-butenal

Cat. No.: B057294
CAS No.: 107-86-8
M. Wt: 84.12 g/mol
InChI Key: SEPQTYODOKLVSB-UHFFFAOYSA-N
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Description

3-Methyl-2-butenal (CAS 107-86-8), also known as methyl crotonaldehyde, is an α,β-unsaturated aldehyde with the molecular formula C₅H₈O. It is characterized by a conjugated double bond system (C=C-CHO), which confers high reactivity in chemical and biological systems. This compound is a volatile organic compound (VOC) widely detected in natural and industrial contexts, including tea leaves, plant extracts, and atmospheric reactions . Its role in biosynthesis, such as in the production of kainic acid via reductive amination of L-glutamate, highlights its importance in pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-butenal can be synthesized through the oxidation of 3-methyl-2-butenol using hydrogen peroxide (H₂O₂). This reaction has been reported to yield up to 91% . Another method involves the use of orthoesters and alcohols in a molar ratio to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 3-methyl-2-butenol. This process is optimized to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-butenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Food Industry Applications

Flavoring Agent
3-Methyl-2-butenal is primarily utilized as a flavoring agent in the food industry. It is known for its fruity aroma and is commonly found in various products such as:

  • Baked Goods : Used in concentrations ranging from 0.5 to 7.25 ppm.
  • Non-Alcoholic Beverages : Incorporated to enhance flavor profiles.
  • Chewing Gums : Added in amounts up to 50 ppm.
  • Confectionery Products : Including hard and soft candies, fruit ice, and gelatins (≤ 12.5 ppm) .

The compound contributes significantly to the sensory attributes of these products, making it a valuable ingredient for food manufacturers.

Organic Synthesis

Intermediate in Chemical Reactions
In organic chemistry, this compound serves as an important intermediate in various synthetic pathways. Its applications include:

  • Mannich Reaction : Utilized in the total synthesis of alkaloids, where it acts as a reactant to form more complex molecular structures .
  • Diels-Alder Reactions : Employed as a dienophile in cycloaddition reactions, facilitating the construction of six-membered rings which are crucial in many natural product syntheses .

These reactions highlight the compound's versatility and importance in developing new pharmaceuticals and agrochemicals.

Environmental Impact and Biodegradability

Biodegradability Studies
Research indicates that this compound is readily biodegradable, with studies showing 80-90% degradation within 28 days under OECD criteria . This characteristic is crucial for assessing its environmental impact:

  • Aquatic Toxicity : The acute toxicity to aquatic organisms has been evaluated, with an LC50 value for fish (Leuciscus idus) determined at 17.6 mg/l .
  • Environmental Distribution : Modeling suggests that approximately 83% of the compound distributes into water, while only 17% enters the air . This distribution pattern informs environmental safety assessments.

Case Study 1: Flavor Profile Analysis

A study conducted on various flavor compounds identified this compound as having a significant aroma impact when combined with other compounds like guaiacol. Mass spectrometry was employed to analyze these interactions, demonstrating its role in enhancing flavor complexity in food products .

Case Study 2: Synthesis of Alkaloids

In synthetic organic chemistry, researchers have successfully used this compound in the Mannich reaction to create alkaloid derivatives. The reaction conditions were optimized to yield high purity products, showcasing the compound's utility as a building block in complex organic synthesis .

Mechanism of Action

The mechanism of action of 3-methyl-2-butenal involves its electrophilic carbonyl carbon and β-carbon atoms, which make it highly reactive in addition and cycloaddition reactions. The compound’s conjugated double bond and carbonyl group facilitate these reactions by stabilizing the transition states and intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trans-2-Methyl-2-butenal

  • Structural Differences : While both isomers share the molecular formula C₅H₈O, trans-2-methyl-2-butenal (T2M2B) has a methyl group at the C2 position and a conjugated double bond between C2 and C3, whereas 3-methyl-2-butenal has the methyl group at C3.
  • Reactivity :
    • With Chlorine (Cl) : Both compounds exhibit similar rate coefficients (~2.3 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) in gas-phase reactions with Cl atoms, indicating that the position of the methyl group minimally affects reactivity in this context .
    • With OH Radicals : this compound reacts faster with OH radicals (rate coefficient: 1.1 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K) compared to T2M2B, suggesting steric or electronic influences from the methyl position .
  • Analytical Differentiation : These isomers are distinguishable via retention times and fragmentation patterns in GC-MS, with this compound eluting earlier than T2M2B .

3-Methylbutanal (Isovaleraldehyde)

  • Structural Contrast : 3-Methylbutanal (C₅H₁₀O) is a saturated aldehyde lacking the α,β-unsaturation present in this compound.
  • Reactivity and Applications: 3-Methylbutanal is less reactive in atmospheric oxidation due to the absence of conjugated double bonds. Its primary role is in flavor chemistry, contributing to malty and fruity notes in foods and beverages. In contrast, this compound’s conjugated system enables participation in Michael addition reactions and biosynthesis pathways, such as kainic acid synthesis .

Hexanal

  • Structural and Functional Differences: Hexanal (C₆H₁₂O) is a longer-chain saturated aldehyde. Both compounds are key VOCs in tea and plant matrices, but hexanal contributes grassy notes, whereas this compound is associated with fruity and floral aromas .
  • Quantitative Occurrence : In white tea, this compound dimer concentrations exceed those of hexanal, highlighting its dominance in certain processing conditions .

Comparative Data Tables

Table 1: Key Chemical and Reactivity Properties

Compound Structure Type Reaction with Cl (cm³ molecule⁻¹ s⁻¹) Reaction with OH (cm³ molecule⁻¹ s⁻¹) Key Applications
This compound α,β-unsaturated aldehyde 2.3 × 10⁻¹⁰ 1.1 × 10⁻¹⁰ Kainic acid synthesis , tea aroma
Trans-2-methyl-2-butenal α,β-unsaturated aldehyde 2.3 × 10⁻¹⁰ 0.8 × 10⁻¹⁰ Atmospheric chemistry
3-Methylbutanal Saturated aldehyde Not reported 0.5 × 10⁻¹⁰ Food flavoring
Hexanal Saturated aldehyde Not reported 0.3 × 10⁻¹⁰ Tea, plant volatiles

Table 2: Occurrence in Natural Matrices

Source This compound Content (µg/g) Key Isomers/Competitors Reference
White Tea (Camellia sinensis) 789.99 (monomer), 332.57 (dimer) Hexanal, Benzaldehyde
Hawthorn Fruit 885.33 (monomer), 299.32 (dimer) 2-Heptanone, Styrene
Honeysuckle Flowers Detected as a key odorant Linalool, 1-Nonanol
Mulberry Leaf Extracts 671.019 (RI) (E)-2-Hexenal

Key Research Findings

  • Biosynthetic Superiority : The enzymatic reductive amination of this compound with L-glutamate achieves a 32% yield of kainic acid, outperforming purely chemical methods .
  • Dimer vs. Monomer Dynamics: In tea processing, this compound dimers dominate in white tea, while monomers prevail in green and black teas, correlating with fermentation intensity .
  • Ecological Role : this compound is a sex-specific volatile in giant salamander tails, with higher concentrations in females, suggesting a role in pheromonal communication .

Biological Activity

3-Methyl-2-butenal (CAS Number: 107-86-8) is an unsaturated aldehyde that has garnered attention in various biological studies due to its potential effects on human health and its role in environmental chemistry. This article explores the biological activity of this compound, including its toxicity, metabolic pathways, and implications for health and disease.

This compound is characterized by its structure as an alpha, beta-unsaturated carbonyl compound. It is formed endogenously during lipid peroxidation and oxidative stress, making it a significant metabolite in biological systems. Its chemical formula is C5H8OC_5H_8O, and it exhibits a sweet, almond-like odor.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various studies:

  • Oral Toxicity : The LD50 (lethal dose for 50% of the population) for rats is approximately 690 mg/kg body weight, indicating moderate toxicity. Symptoms include labored breathing and tremors .
  • Inhalation Toxicity : The LC50 (lethal concentration for 50% of the population) for inhalation exposure in rats is around 3,700 mg/m³ over a four-hour period. Observed symptoms include lacrimation and respiratory distress .
  • Dermal Toxicity : The LD50 for dermal exposure in rabbits is reported at 3,400 mg/kg, with skin irritation noted .

Sensitization Potential

In a guinea pig maximization test, this compound demonstrated potential as a skin sensitizer. This finding raises concerns regarding its use in consumer products and occupational settings .

Genotoxicity Studies

Genotoxicity assessments have produced mixed results:

  • The Ames test indicated no mutagenic effects; however, positive results were observed in a Liquid Suspension Assay using strain TA100 with metabolic activation .
  • In vivo tests such as the mouse micronucleus test showed no clastogenic effects or impairment of chromosome distribution during mitosis .

Metabolic Pathways

This compound can undergo various metabolic reactions:

  • It is known to be a poor inactivator of protein tyrosine phosphatases (PTPs), which are critical for cellular signaling pathways . Disruption of PTP activity can lead to significant biological consequences, including tumorigenesis.
  • The compound participates in oxidative stress pathways and can contribute to DNA damage through the formation of reactive oxygen species (ROS) during lipid peroxidation processes .

Environmental Impact

The environmental behavior of this compound includes its reactivity with hydroxyl radicals (OH), leading to various degradation products such as glyoxal and acetone. The rate constant for this reaction has been measured at 6.21×1011 cm3 molecule1s16.21\times 10^{-11}\text{ cm}^3\text{ molecule}^{-1}\text{s}^{-1} at room temperature . This reaction is significant in atmospheric chemistry as it influences air quality and the formation of secondary pollutants.

Study on Occupational Exposure

A study conducted at BASF AG highlighted limited occupational exposure measurements over five years, emphasizing the effectiveness of industrial hygiene controls in minimizing risks associated with this compound . However, potential exposure routes include skin contact and inhalation during manufacturing processes.

Research on Carcinogenic Potential

Research indicates that this compound may play a role in human carcinogenesis due to its ability to induce DNA damage. Endogenously formed acroleins are known to be a constant source of mutations that could lead to tumor development .

Summary Table of Biological Activity

Parameter Value/Description
Chemical Structure Alpha, beta-unsaturated aldehyde
LD50 (oral) 690 mg/kg (rat)
LC50 (inhalation) 3,700 mg/m³ (rat)
LD50 (dermal) 3,400 mg/kg (rabbit)
Skin Sensitization Positive in guinea pig maximization test
Genotoxicity Mixed results; no mutagenic effect in Ames test
Metabolic Role Poor inactivator of PTPs

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methyl-2-butenal in laboratory settings?

  • Methodological Answer : Synthesis of this compound can be achieved via gas-phase reactions with atmospheric radicals (e.g., NO₃ and Cl). Experimental setups often involve smog chambers or proton-transfer-reaction mass spectrometry (PTR-MS) to monitor reaction kinetics. Theoretical approaches, such as computational modeling of radical interactions, complement experimental data to elucidate mechanisms .

Q. What analytical techniques are optimal for detecting this compound in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) fibers is preferred. The choice of SPME fiber (e.g., pink vs. orange) significantly impacts sensitivity, with the pink fiber yielding larger GC peaks for trace detection. Temperature programming (e.g., 2.5–3.5 min retention window) enhances resolution .

Q. How does the solubility profile of this compound influence its extraction and purification?

  • Methodological Answer : this compound is slightly soluble in water (11 g/100 mL at 20°C) but miscible in ethanol and fats. Solvent selection (e.g., ethanol for extraction or hydrophobic solvents for partitioning) should align with experimental goals. Purification via fractional distillation is recommended due to its volatility (bp 134–136°C) .

Q. What are the storage and handling protocols to ensure this compound stability?

  • Methodological Answer : Store at -20°C in airtight containers to prevent degradation. Avoid exposure to air during transport. Aliquotting into smaller volumes minimizes repeated freeze-thaw cycles, preserving integrity for long-term studies .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer : Combine spectroscopic (e.g., refractive index) and chromatographic (GC-MS) methods. Cross-reference with certified standards and batch-specific Certificates of Analysis (CoA) to confirm purity ≥96% .

Advanced Research Questions

Q. How can contradictions in ecological data on this compound’s bioactivity be resolved?

  • Methodological Answer : In field studies, this compound alone showed no significant attraction for beetles compared to controls. When analyzing such contradictions, apply statistical transformations (e.g., arcsine square root for proportional data) and ensure replicates (≥5 traps/treatment) to account for variability. Negative results may indicate context-dependent bioactivity or synergistic effects requiring combinatorial assays .

Q. What kinetic considerations are critical for studying this compound’s atmospheric reactions?

  • Methodological Answer : Reaction kinetics with radicals (NO₃, Cl) depend on temperature, pressure, and radical concentration. Use time-resolved mass spectrometry in smog chambers to track intermediate species. Theoretical models (e.g., density functional theory) predict activation barriers, validating experimental rate constants .

Q. How do SPME fiber choices impact this compound detection in trace concentrations?

  • Methodological Answer : Pink SPME fibers outperform orange fibers in adsorbing low-abundance aldehydes. Optimize GC parameters (e.g., column polarity, temperature ramping) to resolve co-eluting compounds. Pre-concentration techniques (e.g., cryogenic trapping) enhance sensitivity for sub-ppm detection .

Q. What experimental designs address this compound’s reactivity with biological macromolecules?

  • Methodological Answer : As an α,β-unsaturated aldehyde, it undergoes Michael addition with proteins/DNA. Use NMR or fluorescence quenching assays to monitor adduct formation. Control for pH and redox conditions to mimic physiological environments .

Q. How can natural occurrence in Psidium salutare guide phytochemical methodologies?

  • Methodological Answer : Extract this compound from plant matrices via steam distillation or headspace-SPME. Compare GC-MS profiles with synthetic standards to confirm identity. Quantify using internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. Data Analysis & Interpretation

Q. What statistical methods are appropriate for ecological trapping studies involving this compound?

  • Methodological Answer : For proportional data (e.g., beetle catch rates), apply arcsine square root transformations to stabilize variance. Use generalized linear models (GLMs) with treatment and replicate as fixed/random effects. Post-hoc tests (e.g., Tukey’s HSD) identify significant differences between compound combinations .

Q. How do theoretical and experimental approaches complement reaction mechanism studies?

  • Methodological Answer : Computational tools (e.g., Gaussian software) model transition states and energetics, guiding experimental design. Validate predictions via isotopic labeling (e.g., ¹³C) in PTR-MS to track reaction pathways .

Q. What are the challenges in synthesizing derivatives for structure-activity studies?

  • Methodological Answer : Functionalizing the α,β-unsaturated system requires controlled conditions to avoid polymerization. Use inert atmospheres (N₂/Ar) and catalysts (e.g., Grignard reagents) for regioselective additions. Characterize derivatives via NMR and HRMS .

Q. Safety & Compliance

Q. What safety protocols mitigate risks during this compound handling?

  • Methodological Answer : Use fume hoods for volatile handling. Personal protective equipment (gloves, goggles) is mandatory. Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralize with sodium bisulfite). Monitor airborne concentrations with real-time sensors .

Q. How do regulatory guidelines impact this compound use in international collaborations?

  • Methodological Answer : Adhere to ILO-WHO International Chemical Safety Cards (ICSCs) for storage, labeling, and transport. Ensure compliance with Halal certification requirements (e.g., HC-22SI9Z69) if used in cross-cultural studies .

Properties

IUPAC Name

3-methylbut-2-enal
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InChI

InChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3
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InChI Key

SEPQTYODOKLVSB-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC=O)C
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Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID8029606, DTXSID30756462
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Molecular Weight

84.12 g/mol
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Physical Description

Colorless to yellow liquid with a pungent odor; [ICSC] Colorless liquid; [Alfa Aesar MSDS], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; almond, mild-buttery aroma
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Boiling Point

134 °C, 136 °C
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Flash Point

37 °C
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Solubility

slightly, Solubility in water, g/100ml at 20 °C: 11 (good), Slightly soluble in water; soluble in fats, soluble (in ethanol)
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Density

0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.870-0.875
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Vapor Density

Relative vapor density (air = 1): 2.9
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Vapor Pressure

5.6 [mmHg], Vapor pressure, kPa at 20 °C: 0.75
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CAS No.

107-86-8, 90467-71-3
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methyl-2-butenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-METHYL-2-BUTENAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-20 °C
Record name 3-METHYL-2-BUTENAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

0.16 part of triethylamine is added to 81.2 parts of 3-methyl-3-buten-1-al and the mixture is heated in a pressure vessel to 170° C., at 10 bars pressure, in the course of 8 minutes. Immediately after reaching the set temperature, the mixture is again cooled to 50° C. in the course of 5 minutes. Distillation at 100 mm Hg gives 1.6 parts of unconverted 3-methyl-3-buten-1-al and 78.0 parts (98% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 98 percent.
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Synthesis routes and methods II

Procedure details

0.5 part of tri-n-butylamine is added to 97 parts of 3-methyl-3-buten-1-al and the mixture is heated for 30 minutes at 75° C. at 1 bar pressure. It is then distilled for 10 minutes at 20 mm Hg to separate the mixture from the catalyst; the distillate thus obtained is then fractionally distilled at 100 mm Hg to give 3 parts of unconverted 3-methyl-3-buten-1-al and 93 parts (99% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 97 percent.
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Synthesis routes and methods III

Procedure details

Per hour, 2 parts of tri-n-butylamine are added to 1,000 parts of 3-methyl-3-buten-1-al and the mixture is passed for 2 minutes through a reaction tube at 220° C. and 12 bars. Distillation at 100 mm Hg gives 20 parts per hour of unconverted 3-methyl-3-buten-1-al and 970 parts per hour (99% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 98 percent.
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Synthesis routes and methods IV

Procedure details

0.4 part of 75 percent strength aqueous phosphoric acid is added to 69.2 parts of 3-methyl-3-buten-1-al and the mixture is heated in a pressure vessel to 140° C. in the course of 5 minutes, whilst bringing the total pressure to 10 bars with nitrogen. After 70 minutes at the above temperature, the mixture is cooled to room temperature in the course of 5 minutes. After neutralizing the phosphoric acid, distillation at 100 mm Hg gives 4.2 parts of uncoverted 3-methyl-3-buten-1-al and 61.8 parts (95% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 94 percent.
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Synthesis routes and methods V

Procedure details

Example 1 is repeated, except that the fine silver catalyst is replaced by a silver fraction of particle size 1.0-2.5 mm in a 100 mm deep bed. On feeding 44 l (S.T.P.) of air, 113 g of 3-methyl-3-buten-1-ol vapor and 21.5 g of steam per hour per pipe into the reactor, a maximum temperature in the catalyst of 440° C. (salt bath temperature 385° C.) gives 520 g of uncoverted 3-methyl-3-buten-1-ol and 53.6 g of 3-methyl-2-butenal, corresponding to a 3-methyl-3-buten-1-ol conversion of 54% and a selectivity of 90%.
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Retrosynthesis Analysis

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